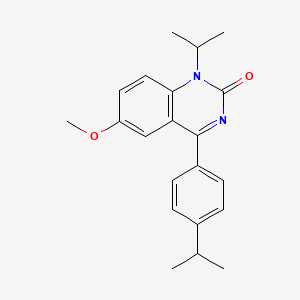

1-异丙基-4-(4-异丙基苯基)-6-甲氧基喹唑啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone derivatives are an important class of heterocyclic compounds known for their versatile pharmacological activities and applications in medicinal chemistry. The compound "1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one" falls within this category, highlighting its significance in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multiple steps, including cyclization, alkylation, and functional group transformations. For example, the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the complexity and efficiency of modern synthetic approaches in creating quinazolinone structures (Dabiri et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline core, often modified with various substituents to achieve desired chemical properties and biological activities. Crystallographic studies provide detailed insights into their molecular geometry, confirming the structure and aiding in the understanding of their reactivity and interaction with biological targets (Gudasi et al., 2006).

Chemical Reactions and Properties

Quinazolinone derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further modification. For instance, the conjugate addition reactions and subsequent transformations demonstrate the chemical versatility of quinazolinone frameworks (Gaul & Seebach, 2002).

科学研究应用

合成方法和化学反应

对喹唑啉酮衍生物的研究通常侧重于产生具有潜在治疗活性的化合物的合成方法和化学反应。例如,Gaul和Seebach(2002年)探索了锂化合物对肉桂酰衍生物的共轭加成,导致对映纯的1,4-二醇的制备,展示了用于构建具有多个立体异构中心的复杂分子的先进合成策略(Gaul & Seebach, 2002)。同样,Yan等人(2013年)合成并表征了几种4-(3-氯苯氨基)-6-甲氧基喹唑啉衍生物,展示了在喹唑啉骨架上可能的化学修饰的多样性(Yan, Huang, & Zhang, 2013)。

生物应用

喹唑啉酮衍生物已被广泛研究其生物活性,包括抗肿瘤、抗微生物和酶抑制作用。例如,Cui等人(2017年)描述了抗肿瘤前导化合物7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮的体内和机制研究,突出了其强大的抗癌活性和对肿瘤血管的破坏(Cui et al., 2017)。这表明了喹唑啉酮衍生物在癌症治疗中的潜力。

抗肿瘤和诱导凋亡效应

作为抗癌剂,喹唑啉酮衍生物的发现和开发通常涉及评估它们诱导癌细胞凋亡的能力。Sirisoma等人(2009年)发现N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺作为一种强效的凋亡诱导剂和有效的抗癌剂,在小鼠异种移植癌症模型中展示了显著的疗效(Sirisoma et al., 2009)。

属性

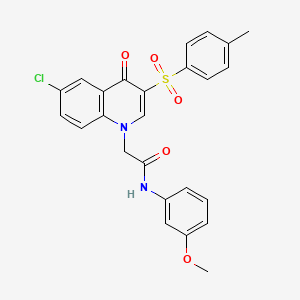

IUPAC Name |

6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKAKPPMUXXDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)